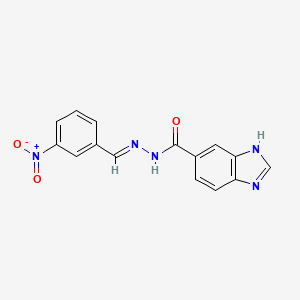

N'-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide

説明

製法

合成経路と反応条件

N’-(3-ニトロベンジリデン)-1H-ベンゾイミダゾール-6-カルボヒドラジドの合成は、通常、3-ニトロベンズアルデヒドと1H-ベンゾイミダゾール-6-カルボヒドラジドの間の縮合反応を伴います。反応は通常、エタノール溶媒中で還流条件下で行われます。 反応混合物を数時間還流加熱し、その後、ろ過とエタノールからの再結晶により生成物を単離して純粋な化合物を得ます.

工業的生産方法

N’-(3-ニトロベンジリデン)-1H-ベンゾイミダゾール-6-カルボヒドラジドの具体的な工業的生産方法は、あまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することを伴うでしょう。これには、収率と純度を最大にするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。さらに、工業生産では、効率とスケーラビリティを向上させるために連続フロー反応器を使用することがあります。

特性

分子式 |

C15H11N5O3 |

|---|---|

分子量 |

309.28 g/mol |

IUPAC名 |

N-[(E)-(3-nitrophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C15H11N5O3/c21-15(11-4-5-13-14(7-11)17-9-16-13)19-18-8-10-2-1-3-12(6-10)20(22)23/h1-9H,(H,16,17)(H,19,21)/b18-8+ |

InChIキー |

YKSFCVIDRJQENA-QGMBQPNBSA-N |

異性体SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

科学研究への応用

N’-(3-ニトロベンジリデン)-1H-ベンゾイミダゾール-6-カルボヒドラジドは、いくつかの科学研究に応用されています。

科学的研究の応用

N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

作用機序

類似の化合物との比較

類似の化合物

N-(2,4-ジニトロベンジリデン)-3-クロロベンゼンアミン: 構造は似ていますが、ジニトロ基と塩素置換基が含まれています.

N-(3-ニトロベンジリデン)-N’-トリメトキシシリルプロピル-エタン-1,2-ジアミン: ベンゾイミダゾール環の代わりに、トリメトキシシリルプロピル基が含まれています.

独自性

N’-(3-ニトロベンジリデン)-1H-ベンゾイミダゾール-6-カルボヒドラジドは、特定の電子特性と立体特性を与えるベンゾイミダゾール環の存在により、独自性を持っています。これは、配位化学における汎用性の高い配位子であり、独自の生物活性を持つ潜在的な治療剤です。

類似化合物との比較

Similar Compounds

N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: Similar in structure but contains a dinitro group and a chlorine substituent.

N-(3-Nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: Contains a trimethoxysilylpropyl group instead of the benzimidazole ring.

Uniqueness

N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts specific electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential therapeutic agent with distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。